3-Nitro-o-Benzyl-L-Tyrosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

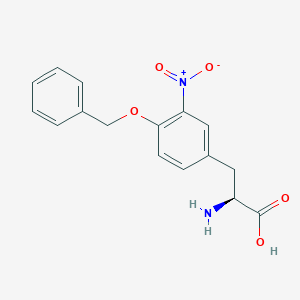

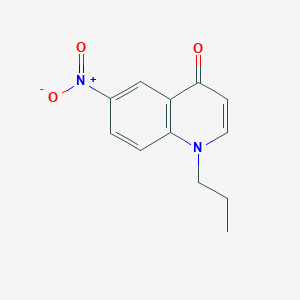

3-Nitro-o-benzyl-l-tyrosine is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.313. The purity is usually 95%.

BenchChem offers high-quality 3-Nitro-o-benzyl-l-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-o-benzyl-l-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Oxidativer Schaden: Die Verbindung deutet auf oxidativen Schaden hin, der durch Peroxynitrit vermittelt wird, eine reaktive Stickstoffspezies, die während oxidativen Stresses gebildet wird .

- Alzheimer und Parkinson: 3-Nitro-L-Tyrosin ist ein typisches Produkt, das aus oxidativem Stress resultiert. Es kann das Proteinverhalten während neurodegenerativer Prozesse beeinflussen, was es für die Untersuchung von Krankheiten wie Alzheimer und Parkinson relevant macht .

- Vermutung über die Verbindung: Diese Studie zielte darauf ab, die Beziehung zwischen Stickstoffmonoxid (NO) und MPK6-Funktionen bei der Regulation der Organisation von mitotischen Mikrotubuli zu verstehen .

- Oxidativer/nitrosativer Stress: Die Verbindung wird durch oxidativen/nitrosativen Stress vermittelte chemische Modifikationen, wie z. B. Proteinnitrierung, erzeugt, die bei der Lungenkarzinogenese beobachtet werden .

- Lokalisierungsstudien: Es hilft, die Proteinlokalisierung und -verteilung innerhalb von Zellen zu visualisieren .

Marker für oxidativen Stress und Proteinmodifikation

Forschung zu neurodegenerativen Erkrankungen

Stickstoffmonoxid (NO) und Regulation von mitotischen Mikrotubuli

Brustkrebs und VEGF-C-Expression

Immunzytochemie und Proteinlokalisierung

Western Blot-Analyse zur Quantifizierung von Nitrotyrosin

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of contact, rinse immediately with plenty of water and get medical attention .

Zukünftige Richtungen

The role of tyrosine nitration in cancer biology is an area that has not previously been considered in detail . Unexpectedly, it has been found that 879 of the 1971 known sites of tyrosine nitration are also sites of phosphorylation suggesting an extensive role for nitration in cell signaling . This offers several forward-looking opportunities for future research and new perspectives for understanding the role of tyrosine nitration in cancer biology .

Wirkmechanismus

Target of Action

The primary target of 3-Nitro-o-benzyl-l-tyrosine is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the body, which is essential for many biological processes.

Mode of Action

3-Nitro-o-benzyl-l-tyrosine is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . This reaction leads to the nitration of tyrosine residues, resulting in the formation of 3-nitrotyrosine .

Biochemical Pathways

The nitration of tyrosine residues can lead to significant changes in the biochemical pathways of the body. For instance, it has been found that tyrosine nitration can alter the pathways of α-synuclein oligomerization, a process associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s . Site-specific nitration at either tyrosine 39 or 125 can influence α-synuclein structure and lead to amorphous aggregates .

Pharmacokinetics

The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue

Result of Action

The nitration of tyrosine residues can have profound effects on protein behavior. For example, it can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It can also inhibit interactions between α-synuclein and membranes .

Action Environment

The action of 3-Nitro-o-benzyl-l-tyrosine is influenced by various environmental factors. For instance, oxidative stress in living cells can lead to the generation of reactive oxygen and nitrogen species, which can cause direct nitration of tyrosine . Therefore, conditions that increase oxidative stress, such as inflammation or exposure to toxins, could potentially enhance the action of 3-Nitro-o-benzyl-l-tyrosine.

Biochemische Analyse

Biochemical Properties

3-Nitro-o-benzyl-l-tyrosine can interact with various biomolecules, including enzymes and proteins. It is known to affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . The nitration of tyrosine residues can alter the pathways of protein oligomerization, influencing the structure and leading to the formation of aggregates .

Cellular Effects

The effects of 3-Nitro-o-benzyl-l-tyrosine on cells are significant. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with alterations in signaling pathways and impaired function, potentially leading to toxicity .

Molecular Mechanism

At the molecular level, 3-Nitro-o-benzyl-l-tyrosine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The nitration of tyrosine residues can lead to modifications of biomolecules, potentially causing alterations in signaling pathways and impaired function .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Nitro-o-benzyl-l-tyrosine can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, it has been suggested that the nitration in peptides has a limited effect on the secondary structure, but may trigger their aggregation .

Metabolic Pathways

3-Nitro-o-benzyl-l-tyrosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it is known that reactive nitrogen species can cause direct nitration of tyrosine, leading to the formation of 3-Nitro-o-benzyl-l-tyrosine .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRZDPZGZUXTGB-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![N-[4-(5-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)